molecular formula C5H10O B585263 3-PENTANONE-1,1,1,5,5,5-D6 CAS No. 53389-25-6

3-PENTANONE-1,1,1,5,5,5-D6

Cat. No.: B585263
CAS No.: 53389-25-6
M. Wt: 92.171
InChI Key: FDPIMTJIUBPUKL-WFGJKAKNSA-N
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Description

3-PENTANONE-1,1,1,5,5,5-D6 is a deuterated derivative of pentan-3-one, where six hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-PENTANONE-1,1,1,5,5,5-D6 can be synthesized through the deuteration of pentan-3-one. The process typically involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of deuterium gas (D2) and specialized reactors ensures efficient and high-yield deuteration. The process is carefully controlled to maintain the purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-PENTANONE-1,1,1,5,5,5-D6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated derivatives and other substituted compounds.

Scientific Research Applications

3-PENTANONE-1,1,1,5,5,5-D6 is widely used in scientific research due to its isotopic labeling. Some key applications include:

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms provide distinct signals, aiding in the structural elucidation of complex molecules.

    Mass Spectrometry: The compound serves as an internal standard for quantitative analysis.

    Tracer Studies: Used in metabolic and kinetic studies to trace the pathways and mechanisms of various biochemical processes.

    Pharmaceutical Research: Helps in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

The mechanism of action of 3-PENTANONE-1,1,1,5,5,5-D6 is primarily related to its isotopic properties. The presence of deuterium atoms affects the vibrational frequencies and bond strengths, leading to differences in reaction kinetics and mechanisms compared to non-deuterated compounds. These differences are exploited in various analytical techniques to gain insights into molecular structures and reaction pathways.

Comparison with Similar Compounds

    Pentan-3-one: The non-deuterated analog of 3-PENTANONE-1,1,1,5,5,5-D6.

    1,1,1,3,3,3-Hexadeuteriopropan-2-one: Another deuterated ketone with similar applications.

    Deuterated Alcohols and Acids: Compounds like deuterated ethanol and acetic acid share similar isotopic properties.

Uniqueness: this compound is unique due to its specific deuterium labeling pattern, which provides distinct advantages in NMR spectroscopy and mass spectrometry. Its isotopic enrichment makes it a valuable tool in various research fields, offering insights that are not possible with non-deuterated analogs.

Properties

IUPAC Name

1,1,1,5,5,5-hexadeuteriopentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-3-5(6)4-2/h3-4H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPIMTJIUBPUKL-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)CC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311224
Record name 3-Pentanone-1,1,1,3,3,3-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53389-25-6
Record name 3-Pentanone-1,1,1,3,3,3-d6
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53389-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pentanone-1,1,1,3,3,3-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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